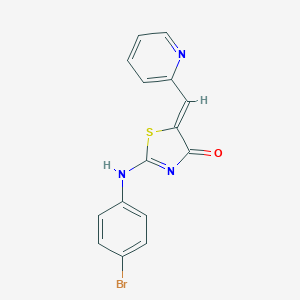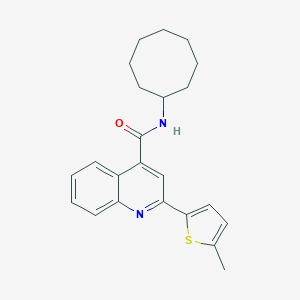![molecular formula C20H21F4NO3 B331645 N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B331645.png)
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with the molecular formula C20H21F4NO3 It is characterized by the presence of a cyclooctyl group, a tetrafluorophenoxy group, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrafluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 2,3,5,6-tetrafluorophenol.
Attachment of the cyclooctyl group: This can be done through a nucleophilic substitution or addition reaction, depending on the available functional groups on the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The compound can be reduced to form a dihydrofuran derivative.
Substitution: The tetrafluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furanamide: A closely related compound with a similar structure.
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thiopheneamide: A compound with a thiophene ring instead of a furan ring.
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-pyrroleamide: A compound with a pyrrole ring instead of a furan ring.
Uniqueness
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is unique due to the combination of its cyclooctyl group, tetrafluorophenoxy group, and furan ring. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C20H21F4NO3 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-cyclooctyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H21F4NO3/c21-14-10-15(22)18(24)19(17(14)23)27-11-13-8-9-16(28-13)20(26)25-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7,11H2,(H,25,26) |
InChI-Schlüssel |
WIDIJHSSJJVSNK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Kanonische SMILES |
C1CCCC(CCC1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(dimethylamino)benzylidene]-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331562.png)
![(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B331568.png)
![4-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B331570.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B331572.png)
![ETHYL 2-[(5-{[3-(ETHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-5-OXOPENTANOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B331573.png)

![Isopropyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331577.png)
![1-[(4-Chlorophenyl)acetyl]-4-methylpiperazine](/img/structure/B331578.png)
![(4Z)-4-[(3-bromoanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B331579.png)

![(4Z)-2-(4-bromophenyl)-4-{4-methoxy-3-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331583.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B331584.png)

![2-(4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B331586.png)
